Chiral Purity: (3S,4R) Single Enantiomer vs. Racemic (trans) Mixture
The target compound (3S,4R)-1-Benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine is supplied as the resolved single enantiomer with defined absolute configuration. In contrast, the commercially available racemic mixture under the same CAS number (CAS 2209078-45-3, cataloged as rac-(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine, trans) contains a 1:1 ratio of (3S,4R) and (3R,4S) enantiomers [1]. The racemic mixture introduces 50% of the enantiomer with opposite three-dimensional orientation, effectively acting as an uncontrolled impurity in any stereospecific application. While specific enantiomeric excess (ee) values for the target compound are vendor-dependent and not publicly disclosed in peer-reviewed literature, the availability of the resolved single enantiomer is a prerequisite for reproducible asymmetric synthesis and for structure-activity studies where stereochemistry determines pharmacophore presentation [2].
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Single resolved enantiomer: (3S,4R)-configuration |
| Comparator Or Baseline | Racemic mixture: rac-(3R,4S)/(3S,4R)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine, trans (CAS 2209078-45-3) |
| Quantified Difference | Target: 100% (3S,4R) enantiomer (vendor-dependent); Comparator: ~50% (3S,4R) + ~50% (3R,4S). 2-fold enrichment of desired enantiomer relative to racemate. |
| Conditions | Commercial sourcing; vendor specification |
Why This Matters
For stereospecific synthesis or biological assays, the single enantiomer eliminates the confounding variable of the opposite enantiomer, which may exhibit different or antagonistic activity.
- [1] Labgle. (n.d.). CAS: 2209078-45-3 | rac-(3R,4S)-1-benzyl-4-(2,2-dimethylpropyl)pyrrolidin-3-amine, trans. MDL: MFCD31617857. View Source
- [2] Drug Development Research. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Dev Res, 87(2). DOI: 10.1002/ddr.70262. View Source
